5-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid

Description

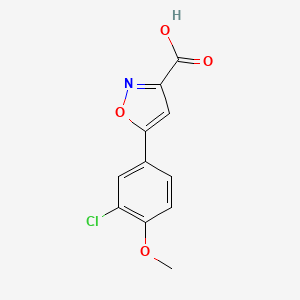

5-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 5 with a 3-chloro-4-methoxyphenyl group and at position 3 with a carboxylic acid functional group. The oxazole ring’s aromaticity, combined with electron-withdrawing (chloro) and electron-donating (methoxy) substituents on the phenyl ring, imparts unique electronic and steric properties.

Properties

IUPAC Name |

5-(3-chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO4/c1-16-9-3-2-6(4-7(9)12)10-5-8(11(14)15)13-17-10/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYKGDBQLBWTLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid (CAS Number: 912763-92-9) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including anticancer effects, anti-inflammatory activities, and other pharmacological implications.

- Molecular Formula : C11H8ClNO4

- Molecular Weight : 253.64 g/mol

- IUPAC Name : this compound

- Structure : The compound features a chlorinated phenyl group and an oxazole ring, which are known to contribute to its biological activity.

Anti-inflammatory Effects

The anti-inflammatory properties of oxazole derivatives have been explored in various studies:

- In Vivo Studies : Compounds similar to this compound have been tested for their ability to reduce inflammation in animal models. These studies indicate a potential for reducing markers of inflammation through inhibition of pro-inflammatory cytokines .

- Docking Studies : Molecular docking studies suggest that the compound may interact with specific receptors involved in inflammatory responses, indicating a mechanism for its anti-inflammatory effects .

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against MCF-7 | |

| Induction of apoptosis | ||

| Anti-inflammatory | Reduction in pro-inflammatory markers | |

| Potential receptor interactions |

Table 2: Related Compounds and Their Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| 1,2-Oxadiazole Derivative A | Anticancer | 0.65 | |

| 1,2-Oxadiazole Derivative B | Anti-inflammatory | Not specified | |

| Doxorubicin | Anticancer | 0.05 |

Case Studies

Several case studies highlight the potential applications of oxazole derivatives in drug discovery:

- Case Study on Anticancer Activity : A study evaluated a series of oxazole derivatives for their anticancer properties and found that certain modifications led to enhanced activity against various cancer cell lines, suggesting that structural variations can significantly impact efficacy .

- Case Study on Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of oxazole derivatives in animal models, demonstrating significant reductions in inflammation markers after treatment with these compounds .

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for further research in pharmacology and medicinal chemistry.

Antimicrobial Activity

Research indicates that 5-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid has notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's structure allows for interactions that inhibit bacterial growth, as evidenced by minimum inhibitory concentration (MIC) assays.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to other oxazole derivatives has prompted investigations into its cytotoxic effects against cancer cell lines. For instance, compounds with similar oxazole frameworks have shown significant growth inhibition in human tumor cell lines, indicating that this compound could be explored as a potential anticancer agent .

Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory potential of this compound. By inhibiting specific pathways involved in inflammation, it may offer therapeutic benefits in treating inflammatory diseases. Studies have noted that derivatives with similar functional groups can modulate inflammatory responses effectively .

Case Studies

Case Study 1: Antimicrobial Evaluation

A study focused on the synthesis and evaluation of various oxazole derivatives, including this compound. The results indicated moderate to high antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with an MIC ranging from 50 to 100 µg/mL .

Case Study 2: Anticancer Activity Assessment

In a comparative study involving several oxazole derivatives, researchers assessed the cytotoxic effects of this compound against various cancer cell lines. Results showed that the compound exhibited significant inhibition of cell proliferation at concentrations above 10 µM .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituent positions, halogenation patterns, and functional groups. Key comparisons include:

5-[4-(4-Chlorophenoxy)phenyl]-1,2-oxazole-3-carboxylic acid (C16H10ClNO4) Substituent: A 4-(4-chlorophenoxy)phenyl group replaces the 3-chloro-4-methoxyphenyl group.

5-(3-Bromophenyl)-1,2-oxazole-3-carboxylic acid (C10H6BrNO3) Substituent: Bromine replaces chlorine at the phenyl meta-position. Impact: Bromine’s larger atomic radius increases molecular weight (315.71 vs. ~271.3 g/mol for the target compound) and may enhance halogen bonding in crystal packing.

5-(2-Chlorophenyl)-1,2-oxazole-3-carboxylic acid (C10H6ClNO3) Substituent: Chlorine at the phenyl ortho-position. Impact: Steric hindrance near the oxazole ring may reduce reactivity in coupling reactions compared to the target compound’s para-methoxy group.

5-(2,4-Dichlorophenoxymethyl)-1,2-oxazole-3-carboxylic Acid (C11H7Cl2NO4) Substituent: Dichlorophenoxymethyl group. Impact: The dichloro substitution lowers pKa (predicted 3.31) due to electron-withdrawing effects, increasing acidity compared to the target compound.

Physicochemical Properties

*Estimated properties based on structural analogs.

Functional and Application Differences

- Pharmacological Potential: Compounds like 3-O-Feruloylquinic acid () highlight the role of carboxylic acid derivatives in drug discovery, suggesting the target compound could serve as a scaffold for anti-inflammatory or antimicrobial agents.

- Synthetic Utility : The methyl ester derivative () demonstrates the use of oxazole carboxylates as precursors for amide coupling, a route applicable to the target compound.

Research Findings and Trends

- Crystallography : SHELX software () is widely used for refining such structures, though the target compound’s methoxy group may introduce challenges in resolving torsional angles.

- Market Availability : Derivatives like 5-(4-cyclohexylphenyl)-1,2-oxazole-3-carboxylic acid () are marketed as fine chemicals, indicating commercial interest in structurally related compounds.

Q & A

Q. What are the optimal synthetic routes for 5-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

- Synthetic Pathways : The compound can be synthesized via cyclization of pre-functionalized phenyl precursors with oxazole intermediates. For example, analogous oxazole derivatives (e.g., 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid) are synthesized using Claisen-Schmidt condensation followed by cyclization with hydroxylamine .

- Critical Variables : Temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometry of substituents (chloro vs. methoxy groups) significantly impact regioselectivity and yield .

- Yield Optimization : Use catalytic bases (e.g., K₂CO₃) to deprotonate intermediates and reduce side reactions. Purity ≥97% is achievable via recrystallization in ethanol/water mixtures .

Q. How can researchers verify the structural integrity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Analysis :

- ¹H NMR : Look for characteristic peaks: methoxy protons (~δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and oxazole protons (δ 8.1–8.3 ppm) .

- ¹³C NMR : Carboxylic acid carbonyl (~δ 165–170 ppm), oxazole carbons (~δ 95–110 ppm), and aromatic carbons with substituent shifts (e.g., Cl: δ 125–135 ppm; OCH₃: δ 55–60 ppm) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients. Expected [M+H]⁺: ~278.67 g/mol (calculated for C₁₁H₉ClNO₄) .

Q. What physicochemical properties (e.g., solubility, melting point) are critical for experimental design?

Methodological Answer:

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Methoxy groups enhance solubility in alcohols (e.g., methanol) compared to chloro-substituted analogs .

- Melting Point : Estimated range: 180–190°C (based on analogs like 5-methyl-2-phenyl-1,3-oxazole-4-carboxylic acid, mp 182–183°C ).

- Stability : Store at 2–8°C under inert gas to prevent decarboxylation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation .

Advanced Research Questions

Q. How does the electronic effect of the 3-chloro-4-methoxyphenyl substituent influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

- Substituent Effects : The electron-withdrawing chloro group reduces electron density at the oxazole ring, while the methoxy group donates electrons via resonance. This duality affects reaction rates in acylations or amidations .

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model charge distribution. Compare Fukui indices to predict reactive sites .

- Experimental Validation : Perform kinetic studies with varying nucleophiles (e.g., amines vs. alcohols) under controlled pH (e.g., pH 7–9) .

Q. What strategies resolve contradictions in reported biological activity data for oxazole-3-carboxylic acid derivatives?

Methodological Answer:

- Data Triangulation : Cross-reference bioactivity datasets (e.g., ChEMBL, PubChem) to identify outliers. For example, N-(4-bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide shows divergent IC₅₀ values in kinase assays due to assay conditions (e.g., ATP concentration) .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare results across studies. Consider substituent positional isomers (e.g., 3-chloro vs. 4-chloro) as confounding variables .

Q. How can computational models predict the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

- QSAR Modeling : Use EPI Suite to estimate biodegradation half-lives (e.g., BIOWIN scores) and soil adsorption coefficients (Koc) .

- Metabolic Pathway Prediction : Employ UM-BBD (University of Minnesota Biocatalysis/Biodegradation Database) to simulate microbial degradation. Key steps: demethoxylation, oxazole ring cleavage, and chloro-group dehalogenation .

- Experimental Validation : Conduct OECD 301F ready biodegradability tests in activated sludge. Monitor metabolites via LC-MS/MS .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis due to steric hindrance from the 3-chloro-4-methoxyphenyl group?

Methodological Answer:

Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they impact bioactivity?

Methodological Answer:

- PXRD : Compare diffraction patterns (e.g., 2θ = 10–30°) to identify crystalline vs. amorphous forms .

- DSC/TGA : Monitor endothermic peaks (melting) and weight loss (decomposition). Polymorph stability correlates with melting entropy .

- Bioactivity Correlation : Test dissolution rates and cell permeability (Caco-2 assays) for each polymorph .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.